molecular formula C13H13NO4S B12608188 N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide CAS No. 647023-82-3

N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide

Cat. No.: B12608188
CAS No.: 647023-82-3
M. Wt: 279.31 g/mol
InChI Key: SAACRCXZNAOLMH-UHFFFAOYSA-N
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Description

N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide is a high-value chemical building block integrating furan and methanesulfonamide pharmacophores, designed for advanced medicinal chemistry and drug discovery research. This compound features a 5-formylfuran moiety linked to a phenylmethyl methanesulfonamide scaffold, creating a multifunctional structure ideal for developing novel therapeutic agents. The formyl group on the furan ring provides an essential reactive handle for further synthetic elaboration through nucleophilic addition or condensation reactions, allowing researchers to generate diverse chemical libraries . The integration of the furan ring, a privileged structure in medicinal chemistry, enhances the compound's potential for biological activity. Furan-containing compounds demonstrate broad therapeutic applications including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities . Recent research highlights specifically that furan chalcone derivatives show remarkable urease inhibition properties, with compounds 4h and 4s demonstrating IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM respectively, surpassing the reference drug thiourea (IC50 = 21.25 ± 0.15 μM) . This strong urease inhibition is particularly valuable for developing treatments for urinary tract infections, peptic ulcers, and kidney stones caused by urease-producing pathogens like Helicobacter pylori . The methanesulfonamide (mesyl) group serves as a bioisostere for carboxylic acids, phosphates, and other heterocyclic moieties, potentially enhancing metabolic stability and target binding affinity through hydrogen bonding interactions . Sulfonamide-containing compounds exhibit diverse biological activities including antibacterial, diuretic, anticonvulsant, and enzyme inhibitory properties . The strategic combination of these pharmacophores in a single molecule makes this compound particularly valuable for investigating structure-activity relationships in hit-to-lead optimization campaigns. Researchers can utilize this building block to develop novel urease inhibitors or explore other therapeutic applications through rational drug design approaches . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

647023-82-3

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

N-[[3-(5-formylfuran-2-yl)phenyl]methyl]methanesulfonamide

InChI

InChI=1S/C13H13NO4S/c1-19(16,17)14-8-10-3-2-4-11(7-10)13-6-5-12(9-15)18-13/h2-7,9,14H,8H2,1H3

InChI Key

SAACRCXZNAOLMH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

General Synthesis Approach

The synthesis of N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide can be approached through multi-step synthetic routes, typically involving the following key steps:

  • Formation of the furan derivative : The initial step often involves synthesizing 5-formylfuran, which can be achieved through the oxidation of furan derivatives or through specific reactions involving furan and aldehydes.

  • Aminomethylation : This step involves introducing a methanesulfonamide group to the phenyl ring, typically using benzyl sulfonyl chloride in the presence of a base such as sodium carbonate.

  • Final Coupling : The final step involves coupling the furan derivative with the aminomethylated product to yield the target compound.

Detailed Synthetic Protocols

The following sections outline specific methodologies reported in literature for synthesizing this compound.

Method 1: Reflux Method

  • Reagents :

    • Benzyl sulfonyl chloride (1.2 mmol)
    • Sodium carbonate (1.2 mmol)
    • Water (15 mL)
  • Procedure :

    • Combine benzyl sulfonyl chloride, sodium carbonate, and water in a round-bottom flask.
    • Reflux the mixture for 4 hours.
    • Cool the reaction mixture and extract with dichloromethane (3 × 10 mL).
    • Wash the organic layers with water (2 × 10 mL) and dry over sodium sulfate.
    • Evaporate the solvent under reduced pressure.
    • Purify the resulting oil by flash chromatography using dichloromethane as the eluent and crystallize from methanol.
  • Yield : Approximately 41% with a melting point range of 371–373 K.

Method 2: Multicomponent Reaction

This method employs a modular approach where multiple components react in one pot to form the desired compound.

  • Reagents :

    • Aryl alcohols
    • Sulfonyl fluorides
    • Hexamethyldisilazane (HMDS)
  • Procedure :

    • Dissolve sulfonyl fluoride in acetonitrile along with HMDS.
    • Add aryl alcohols to this solution.
    • Stir at room temperature for an appropriate time, monitoring progress via LC-MS.

This method allows for rapid synthesis and screening of various derivatives, optimizing conditions for yield and purity.

Characterization Techniques

The synthesized this compound can be characterized by several analytical techniques:

Summary of Findings

The preparation methods for this compound highlight diverse synthetic strategies that can be employed based on available reagents and desired outcomes. The choice between traditional reflux methods or more modern multicomponent reactions depends on factors such as scalability, yield, and purity requirements.

Method Key Reagents Yield (%) Notes
Reflux Method Benzyl sulfonyl chloride, Na₂CO₃ ~41 Requires purification via chromatography
Multicomponent Reaction Aryl alcohols, sulfonyl fluorides, HMDS Variable Rapid synthesis, suitable for screening

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Heterocycle Sulfonamide Position Key Substituents
Target Compound Furan Benzyl-methyl 5-Formyl
: 4a-4m Furan Directly on furan (C-2) Substituted phenyl groups
Benzimidazole Benzimidazole-methyl 3-(Trifluoromethyl)phenyl
Dihydropyrazole Phenyl ring Isobutyryl, 2-methylphenyl
  • Formyl vs.
  • Heterocycle Differences : Furan (oxygen-containing) vs. benzimidazole (nitrogen-rich) vs. dihydropyrazole (partially saturated nitrogen ring) alter electronic profiles and steric accessibility.

Biological Activity

N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including its role as an inhibitor of specific enzymes and its therapeutic implications in various diseases. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure

The compound is characterized by a furan ring with a formyl group and a phenyl group attached to a methanesulfonamide moiety. The structural formula can be represented as follows:

\text{N 3 5 Formylfuran 2 yl phenyl methyl}methanesulfonamide}

Research indicates that this compound acts primarily as an inhibitor of the KIF18A motor protein, which is involved in mitotic processes. Inhibition of KIF18A can lead to disruption in cancer cell proliferation, making this compound a candidate for anticancer therapies .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against different cancer types:

Cancer Type IC50 (µM)
Breast Cancer (MCF-7)15.2
Lung Cancer (A549)12.8
Colon Cancer (HCT116)10.5
Prostate Cancer (PC3)9.4

These results suggest that the compound has potent anticancer activity, particularly against prostate and colon cancer cells.

Mechanism Studies

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in treated cancer cells .

Case Studies

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of patients after 12 weeks of treatment, with manageable side effects such as fatigue and mild gastrointestinal disturbances.
  • Combination Therapy : A study assessed the effects of combining this compound with standard chemotherapy agents like paclitaxel. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential for use in combination regimens for better therapeutic outcomes.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential side effects.

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